

# Spectroscopic comparison of 4-(1H-imidazol-1-ylmethyl)benzonitrile with its precursors

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## Compound of Interest

Compound Name: 4-(1H-imidazol-1-ylmethyl)benzonitrile

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## A Spectroscopic Guide to the Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **4-(1H-imidazol-1-ylmethyl)benzonitrile** with its precursors, 4-(bromomethyl)benzonitrile and imidazole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **4-(1H-imidazol-1-ylmethyl)benzonitrile** and its precursors. This data is essential for monitoring the progress of the synthesis and for the final characterization of the product.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm and Multiplicity
Imidazole	CDCl <sub>3</sub>	7.73 (s, 1H, N-H), 7.15 (s, 2H, CH=CH), 7.13 (s, 1H, N-CH=N)
4-(Bromomethyl)benzonitrile	CDCl <sub>3</sub>	7.63 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.48 (s, 2H, CH <sub>2</sub> )
4-(1H-imidazol-1-ylmethyl)benzonitrile	CDCl <sub>3</sub>	7.65 (d, 2H, Ar-H), 7.37 (d, 2H, Ar-H), 7.18 (s, 1H, Im-H), 7.09 (s, 1H, Im-H), 6.91 (s, 1H, Im-H), 5.23 (s, 2H, CH <sub>2</sub> )

Table 2: IR Spectroscopic Data

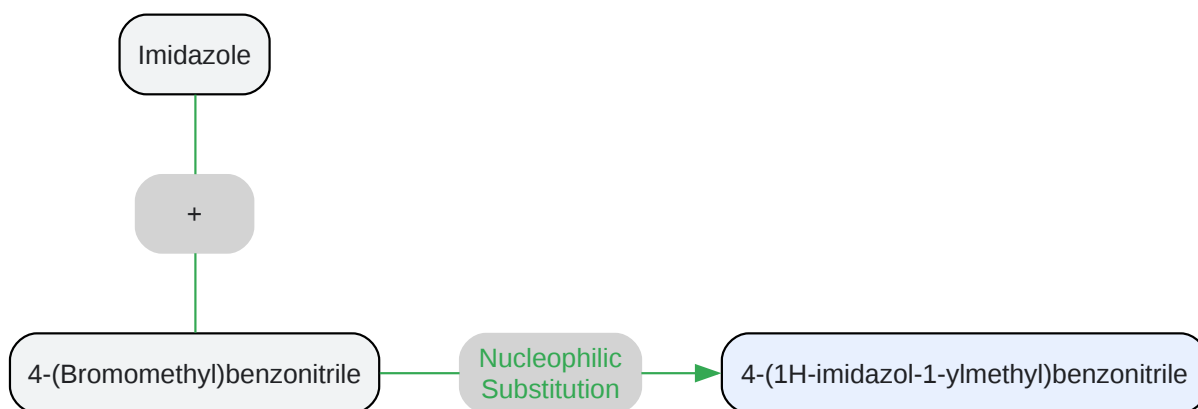
Compound	Sample Phase	Key Absorption Bands (cm <sup>-1</sup> ) and Functional Group
Imidazole	KBr disc	3150-2800 (N-H stretch), 1580-1450 (C=N and C=C stretching)
4-(Bromomethyl)benzonitrile	KBr wafer	2229 (C≡N stretch), 1610, 1500 (C=C aromatic stretch), 1210 (C-Br stretch)
4-(1H-imidazol-1-ylmethyl)benzonitrile	KBr disc	3125, 3050 (aromatic and imidazole C-H stretch), 2228 (C≡N stretch), 1616, 1518 (C=C aromatic and imidazole stretch)

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M] <sup>+</sup> or [M+H] <sup>+</sup> (m/z)
Imidazole	EI	68
4-(Bromomethyl)benzonitrile	EI	195, 197 (approx. 1:1 ratio due to Br isotopes)
4-(1H-imidazol-1-ylmethyl)benzonitrile	ESI	184

## Synthetic Pathway and Visualization

The synthesis of **4-(1H-imidazol-1-ylmethyl)benzonitrile** from its precursors is a straightforward nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the electrophilic carbon of the bromomethyl group in 4-(bromomethyl)benzonitrile. This displaces the bromide ion, forming the desired product.



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